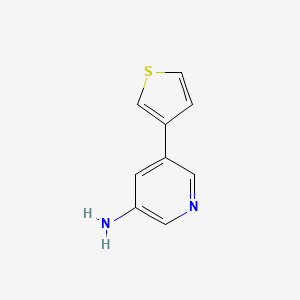

5-(thiophen-3-yl)pyridin-3-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-thiophen-3-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-9-3-8(4-11-5-9)7-1-2-12-6-7/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPHKPSILUQKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC(=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(thiophen-3-yl)pyridin-3-amine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthetic routes for 5-(thiophen-3-yl)pyridin-3-amine. Due to the limited availability of direct experimental data for this specific compound, this document leverages predicted data from computational tools and information from analogous structures to offer a thorough profile. The guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and chemical synthesis, highlighting key data in structured tables and proposing detailed experimental methodologies.

Chemical Structure and Properties

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a thiophene ring at the 5-position and an amine group at the 3-position. The structural arrangement of these functional groups suggests potential for diverse chemical interactions and biological activities.

Molecular Structure:

Caption: 2D structure of this compound.

Predicted Physicochemical Properties:

| Property | Predicted Value |

| Molecular Formula | C₉H₈N₂S |

| Molecular Weight | 176.24 g/mol |

| CAS Number | Not assigned |

| Appearance | Predicted to be a solid at room temperature |

| Melting Point | Estimated to be in the range of 100-150 °C |

| Boiling Point | > 300 °C (decomposes) |

| pKa | ~4.5 (pyridinium ion), ~9.0 (anilinium ion) |

| LogP | ~2.1 |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol |

Note: These properties are predicted using computational models and have not been experimentally verified.

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves a two-step process starting from commercially available precursors: a Suzuki-Miyaura cross-coupling reaction followed by a Buchwald-Hartwig amination.

Proposed Synthesis Workflow:

Caption: Proposed two-step synthesis of this compound.

Step 1: Suzuki-Miyaura Cross-Coupling

Reaction: 3-Bromo-5-nitropyridine with thiophene-3-boronic acid.

Objective: To form the C-C bond between the pyridine and thiophene rings.

Experimental Protocol (General):

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-5-nitropyridine (1.0 eq), thiophene-3-boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, for example, potassium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1 v/v).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 5-(thiophen-3-yl)-3-nitropyridine.

Step 2: Reduction of the Nitro Group

Reaction: Reduction of 5-(thiophen-3-yl)-3-nitropyridine to this compound.

Objective: To convert the nitro group to an amine group.

Experimental Protocol (General):

-

Reaction Setup: Dissolve the 5-(thiophen-3-yl)-3-nitropyridine (1.0 eq) in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, ~0.1 eq by weight).

-

Reaction Conditions: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm) with vigorous stirring at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography if necessary to yield this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These are computational predictions and should be used as a guide for experimental verification.

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | s | 1H | Pyridine C2-H |

| ~7.8 | s | 1H | Pyridine C6-H |

| ~7.7 | dd | 1H | Thiophene C2-H |

| ~7.5 | t | 1H | Thiophene C4-H |

| ~7.3 | dd | 1H | Thiophene C5-H |

| ~7.1 | s | 1H | Pyridine C4-H |

| ~5.5 | s | 2H | -NH₂ |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | Pyridine C3 (C-NH₂) |

| ~142 | Pyridine C5 (C-Thiophene) |

| ~140 | Pyridine C6 |

| ~138 | Thiophene C3 (C-Pyridine) |

| ~135 | Pyridine C2 |

| ~128 | Thiophene C2 |

| ~127 | Thiophene C4 |

| ~122 | Thiophene C5 |

| ~118 | Pyridine C4 |

Predicted IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretch (amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1620-1580 | Strong | N-H bend (scissoring) |

| 1580-1400 | Strong | Aromatic C=C and C=N stretching |

| ~1250 | Medium | C-N stretch |

| ~800-700 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (Predicted Fragmentation):

-

Molecular Ion (M⁺): m/z = 176

-

Major Fragments: Loss of HCN (m/z = 149), loss of the thiophene ring (m/z = 93), and fragments corresponding to the pyridine-amine (m/z = 94) and thiophene moieties.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been reported in the scientific literature. However, the constituent pyridine and thiophene rings are common scaffolds in many biologically active compounds.

-

Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

-

Thiophene-containing molecules are also prevalent in medicinal chemistry, with applications as kinase inhibitors, antibacterial agents, and antiviral compounds.

The combination of these two heterocycles in this compound suggests that it could be a valuable lead compound for drug discovery programs. Further research is required to investigate its potential biological targets and signaling pathway interactions.

Conclusion

This technical guide provides a detailed, albeit largely theoretical, overview of this compound. While experimental data remains scarce, the predicted properties and proposed synthetic routes offer a solid starting point for researchers interested in this compound. The structural motifs present in this molecule suggest a high potential for biological activity, warranting further investigation. Experimental validation of the predicted data and exploration of its pharmacological profile are key future research directions that could unlock the potential of this and related compounds in medicinal chemistry and materials science.

An In-depth Technical Guide to the Synthesis of 5-(thiophen-3-yl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-(thiophen-3-yl)pyridin-3-amine, a molecule of interest in medicinal chemistry and materials science. This document details the most plausible synthetic route, an exemplary experimental protocol, and relevant quantitative data derived from analogous transformations.

Introduction

This compound is a bi-aryl amine containing a pyridine and a thiophene ring system. Such scaffolds are of significant interest in drug discovery due to their potential to interact with a variety of biological targets. The synthesis of this and similar molecules typically relies on modern cross-coupling methodologies to construct the C-C bond between the two heterocyclic rings.

Primary Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The most direct and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the pivotal carbon-carbon bond between the pyridine and thiophene moieties. The key starting materials for this pathway are 3-amino-5-bromopyridine and thiophen-3-ylboronic acid.

The general transformation is depicted below:

Caption: General Suzuki-Miyaura cross-coupling reaction pathway.

Experimental Protocol

Reaction: Suzuki-Miyaura cross-coupling of 3-amino-5-bromopyridine with thiophen-3-ylboronic acid.

Materials:

-

3-Amino-5-bromopyridine

-

Thiophen-3-ylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-amino-5-bromopyridine (1.0 eq.), thiophen-3-ylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the flask.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Caption: A typical experimental workflow for the synthesis.

Quantitative Data from Analogous Reactions

The following table summarizes quantitative data from Suzuki-Miyaura cross-coupling reactions of substrates analogous to those in the proposed synthesis of this compound. This data can be used to estimate the expected yield and to select appropriate reaction conditions.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 85-95 | 15+ | Moderate to Good |

| 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (5) | Na₂CO₃ | Dioxane | Reflux | 8 | 86 |

| 3-Bromopyridine | Phenyltrifluoroborate | Pd(OAc)₂ (2) | K₂CO₃ | H₂O | 100 | 2 | 95 |

Characterization Data

Predicted ¹H NMR (in CDCl₃):

-

Pyridyl Protons: Signals expected in the aromatic region (δ 7.0-8.5 ppm). The protons at positions 2, 4, and 6 of the pyridine ring will appear as distinct signals, likely doublets or singlets depending on the coupling.

-

Thienyl Protons: Signals for the three protons on the thiophene ring are expected in the aromatic region (δ 7.0-7.5 ppm), likely as doublets of doublets or multiplets.

-

Amine Protons: A broad singlet corresponding to the -NH₂ group, the chemical shift of which will be concentration and solvent dependent.

Predicted ¹³C NMR (in CDCl₃):

-

Pyridyl Carbons: Five distinct signals are expected in the aromatic region (δ 110-160 ppm).

-

Thienyl Carbons: Four distinct signals are expected in the aromatic region (δ 120-140 ppm).

Mass Spectrometry:

-

Expected Molecular Ion (M⁺): m/z = 176.0514 for C₉H₈N₂S.

Alternative Synthetic Strategies

While the Suzuki-Miyaura coupling is the most direct approach, other methods could potentially be employed, although they may be less efficient or require more steps.

-

Buchwald-Hartwig Amination: This reaction could be used as a final step if the synthesis starts with the formation of 3-bromo-5-(thiophen-3-yl)pyridine. This intermediate could then be aminated using an ammonia surrogate or ammonia gas under palladium catalysis.

Caption: Alternative synthesis via Buchwald-Hartwig amination.

Conclusion

The synthesis of this compound is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction between 3-amino-5-bromopyridine and thiophen-3-ylboronic acid. This method offers a convergent and high-yielding route to the target molecule. While specific experimental data for this exact compound is sparse in the literature, the provided protocols and data from analogous reactions offer a solid foundation for researchers to successfully synthesize and characterize this compound of interest. It is recommended that researchers performing this synthesis thoroughly characterize the final product using modern analytical techniques to confirm its identity and purity.

Spectroscopic and Synthetic Profile of 5-(thiophen-3-yl)pyridin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, MS) and a proposed synthetic route for the novel compound 5-(thiophen-3-yl)pyridin-3-amine. Due to the absence of published experimental data for this specific molecule, this document leverages established spectroscopic principles and synthetic methodologies for analogous compounds to offer a robust predictive profile. This information is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related heterocyclic compounds in drug discovery and materials science.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.20 | d | 1H | Pyridine H-2 |

| ~7.85 | t | 1H | Pyridine H-4 |

| ~7.60 | dd | 1H | Thiophene H-2 |

| ~7.50 | dd | 1H | Thiophene H-5 |

| ~7.30 | dd | 1H | Thiophene H-4 |

| ~7.10 | t | 1H | Pyridine H-6 |

| ~5.50 | s (br) | 2H | -NH₂ |

Note: Chemical shifts are referenced to residual DMSO (δ 2.50 ppm). Coupling constants are predicted to be in the typical range for pyridine and thiophene systems.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~148.0 | Pyridine C-5 (C-NH₂) |

| ~142.0 | Pyridine C-3 (C-Thiophene) |

| ~140.0 | Pyridine C-2 |

| ~138.0 | Thiophene C-3 (C-Pyridine) |

| ~129.0 | Pyridine C-6 |

| ~127.0 | Thiophene C-5 |

| ~125.0 | Thiophene C-2 |

| ~122.0 | Thiophene C-4 |

| ~118.0 | Pyridine C-4 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of primary amine |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| 1620 - 1580 | Strong | N-H bending (scissoring) of primary amine and C=C/C=N ring stretching |

| 1480 - 1400 | Medium to Strong | C=C stretching (aromatic rings) |

| 1340 - 1250 | Strong | C-N stretching (aromatic amine)[1] |

| ~800 | Strong | C-H out-of-plane bending (thiophene) |

| 750 - 700 | Strong | C-H out-of-plane bending (pyridine) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₉H₈N₂S |

| Molecular Weight | 176.24 g/mol |

| Predicted [M]⁺ | m/z 176 |

| Predicted [M+H]⁺ | m/z 177 |

| Predicted Major Fragments | Loss of HCN (m/z 149), Loss of NH₂ (m/z 160), Thiophene cation (m/z 83), Pyridine-amine cation fragments |

Proposed Experimental Protocol: Synthesis

A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This widely used palladium-catalyzed reaction is ideal for forming carbon-carbon bonds between aromatic rings.

Synthetic Scheme

Detailed Methodology

-

Reaction Setup: To a flame-dried Schlenk flask, add 3-bromopyridin-5-amine (1.0 eq), thiophen-3-ylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add degassed toluene and ethanol (e.g., in a 4:1 ratio). To this mixture, add a degassed 2M aqueous solution of sodium carbonate (Na₂CO₃, 3.0 eq).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization: Characterize the final product using NMR, IR, and mass spectrometry to confirm its identity and purity, comparing the obtained data with the predicted values.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of the synthesized compound.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic properties and a viable synthetic route for this compound. While experimental validation is pending, the presented data and protocols offer a solid foundation for researchers to synthesize and characterize this novel compound. The structural motif of a substituted aminopyridine coupled with a thiophene ring is of significant interest in medicinal chemistry and materials science, suggesting that this compound could be a valuable building block for the development of new functional molecules.

References

An In-depth Technical Guide to 5-(thiophen-3-yl)pyridin-2-amine

Chemical Identification and Properties

The compound of focus for this technical guide is 5-(thiophen-3-yl)pyridin-2-amine. Its IUPAC name is consistent with its structural representation, and it is identified by the CAS number 892282-90-5.[1][2]

Chemical Structure

IUPAC Name: 5-(thiophen-3-yl)pyridin-2-amine

Molecular Formula: C₉H₈N₂S

Molecular Weight: 176.24 g/mol

Physicochemical Properties

A summary of the key physicochemical properties for 5-(thiophen-3-yl)pyridin-2-amine is presented in Table 1. This data is compiled from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Weight | 176.24 g/mol | CymitQuimica |

| Purity | ≥98% | ChemScene |

| Storage | 4°C, protect from light | ChemScene |

Table 1: Physicochemical properties of 5-(thiophen-3-yl)pyridin-2-amine.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 5-(thiophen-3-yl)pyridin-2-amine is not extensively published, a representative Suzuki coupling reaction, a common method for forming carbon-carbon bonds between aromatic rings, is proposed here. This protocol is based on general methods for the synthesis of similar biaryl compounds.

Representative Synthesis Protocol: Suzuki Coupling

Objective: To synthesize 5-(thiophen-3-yl)pyridin-2-amine from 5-bromopyridin-2-amine and thiophen-3-ylboronic acid.

Materials:

-

5-bromopyridin-2-amine

-

Thiophen-3-ylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromopyridin-2-amine (1.0 eq), thiophen-3-ylboronic acid (1.2 eq), sodium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Add a 3:1 mixture of 1,4-dioxane and degassed water.

-

Heat the reaction mixture to 90°C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, 5-(thiophen-3-yl)pyridin-2-amine.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Biological Activity and Signaling Pathways

Direct biological data for 5-(thiophen-3-yl)pyridin-2-amine is limited. However, the broader class of thiophene and pyridine-containing compounds has been investigated for various therapeutic applications, including as inhibitors of key signaling pathways in cancer and inflammatory diseases.[3][4][5][6] One such critical pathway is the Transforming Growth Factor-β-Activated Kinase 1 (TAK1) signaling pathway.

The TAK1 Signaling Pathway

TAK1 is a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family and plays a crucial role in mediating inflammatory and stress responses.[3] It is a key signaling node for proinflammatory cytokines like TNFα and TGF-β.[5][7] Activation of TAK1 leads to the downstream activation of the NF-κB and JNK/p38 MAPK pathways, which are involved in inflammation, immune responses, cell survival, and apoptosis.[3][7]

Given its central role in these processes, TAK1 has emerged as a significant therapeutic target for a range of conditions, including cancer and fibrotic diseases.[4][5] Small molecule inhibitors of TAK1 have shown promise in preclinical studies by down-regulating cancer growth and preventing organ fibrosis.[3][4]

References

- 1. 5-(thiophen-3-yl)pyridin-2-amine (1 x 100 mg) | Reagentia [reagentia.eu]

- 2. 892282-90-5|5-(Thiophen-3-yl)pyridin-2-amine|BLD Pharm [bldpharm.com]

- 3. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]

- 4. JCI Insight - Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis [insight.jci.org]

- 5. researchgate.net [researchgate.net]

- 6. aqilion.com [aqilion.com]

- 7. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Thiophene-Pyridine Derivatives: A Comprehensive Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Thiophene-pyridine derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their unique structural features, combining the electron-rich thiophene ring with the electron-deficient pyridine moiety, have made them attractive scaffolds for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Activity

Thiophene-pyridine derivatives have shown considerable promise as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and tubulin polymerization.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected thiophene-pyridine derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Thiophene-Pyridine Hybrids (16a, 16b) | MCF-7 (Breast) | 38.41, 28.36 | Topotecan | 0.48 |

| Diarylpyridine Derivative (10q) | Not Specified | - | - | - |

| Thiazolyl Pyridine Hybrid (8e) | A549 (Lung) | 0.302 | Doxorubicin | 0.460[1] |

| Thiazolyl Pyridine Hybrid (8f) | A549 (Lung) | 0.788 | Doxorubicin | 0.460[1] |

| Pyridine-derived VEGFR-2 Inhibitor (35) | HepG2 (Liver) | 4.25 | - | - |

| Pyridine-derived VEGFR-2 Inhibitor (36) | HepG2 (Liver) | Not Specified | - | - |

| Pyridine-derived VEGFR-2 Inhibitor (37) | MCF-7 (Breast) | 12.83 | - | - |

| Pyridine-based dihydrazone (27) | Ishikawa (Endometrial) | 8.26 | - | - |

| Thiophene-Pyridine Hybrid (Compound 5) | A549 (Lung) | 0.452 | Doxorubicin | 0.460[1] |

| Pyridine derivative (2j) | Ehrlich Ascites Carcinoma | 54.54 | Doxorubicin | 68.99[2] |

| Thiophene derivative (6) | Ehrlich Ascites Carcinoma | 61.57 | Doxorubicin | 68.99[2] |

| Indolylpyridopyrimidine derivatives | MCF-7 (Breast) | 7.5 ± 0.5 to 10.0 ± 1.1 | Doxorubicin | Not Specified[3] |

| CDK2/cyclin A2 inhibitor (4) | Not Specified | 0.24 | Roscovitine | 0.394[3] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the thiophene-pyridine derivatives and incubate for a specified period (e.g., 48 hours).[3]

-

MTT Addition: Add 10 µL of MTT reagent to each well.

-

Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

This assay determines the effect of compounds on the polymerization of tubulin into microtubules.[5][6]

Principle: The polymerization of tubulin can be monitored by an increase in fluorescence when a fluorescent reporter is incorporated into the microtubules as they form.

Procedure:

-

Reaction Mix Preparation: Prepare a tubulin reaction mix containing purified tubulin (e.g., porcine brain tubulin), GTP, and a fluorescent reporter in a suitable buffer.[5][7]

-

Inhibitor Incubation: In a 96-well plate, incubate the test compounds at various concentrations at 37°C for 1 minute.[5]

-

Initiation of Polymerization: Add the tubulin reaction mix to each well to initiate polymerization.[5]

-

Fluorescence Monitoring: Immediately measure the increase in fluorescence over time using a microplate reader with excitation at 355 nm and emission at 460 nm.[5]

-

Data Analysis: Compare the polymerization curves of treated samples with those of untreated controls to determine the inhibitory effect of the compounds on tubulin polymerization.

Signaling Pathway

Several thiophene-pyridine derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[8][9][10][11] The diagram below illustrates the EGFR signaling pathway and the point of inhibition by these small molecules.

Caption: EGFR Signaling Pathway Inhibition.

Antimicrobial Activity

Thiophene-pyridine derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected thiophene-pyridine derivatives, presenting their minimum inhibitory concentration (MIC) or zone of inhibition.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference Compound |

| Thiophene-Pyridine Hybrids (82-84) | S. aureus, B. subtilis, E. coli, S. typhimurium, A. flavus, C. albicans | Good activity | - | - |

| Thiophene-Pyridine (80) | A. fumigatus, S. racemosum | Better than Amphotericin B | - | Amphotericin B |

| N-alkylated pyridine-based salts (60, 65, 67) | S. aureus | - | 58 ± 0.4% biofilm inhibition | - |

| N-alkylated pyridine-based salt (61) | E. coli | - | 55 ± 0.5% biofilm inhibition | - |

| Pyridine derivative (2a) | K. pneumoniae | 15.6 | - | Gentamicin (MIC = 250)[12] |

| Pyridine derivative (6b) | P. aeruginosa, K. pneumoniae | 62.5, 125 | - | Gentamicin (MIC = 250, 125)[12] |

| Thiophene derivative (4a) | ESBL-producing E. coli | - | 13 ± 2 (at 50 mg) | - |

| Thiophene derivative (4c) | ESBL-producing E. coli | - | 15 ± 2 (at 50 mg) | - |

| Pyrazole derivative (7b) | Various pathogens | 0.22 - 0.25 | - | Ciprofloxacin, Ketoconazole |

| Thiophene derivative (4) | Col-R A. baumannii, Col-R E. coli | MIC50: 16-32, 8-32 | - | - |

| Thiophene derivative (5) | Col-R A. baumannii, Col-R E. coli | MIC50: 16-32, 8-32 | - | - |

| Thiophene derivative (8) | Col-R A. baumannii, Col-R E. coli | MIC50: 16-32, 8-32 | - | - |

Experimental Protocols

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism in a liquid medium.[13][14][15]

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the thiophene-pyridine derivative in a suitable broth medium in a 96-well microtiter plate.[14]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).[14]

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., temperature and time) for microbial growth.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[13]

This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a disk or well containing the compound on an agar plate.[14][16]

Procedure:

-

Agar Plate Preparation: Prepare an agar plate and uniformly spread a standardized inoculum of the test microorganism on the surface.

-

Application of Compound:

-

Disk Diffusion: Place sterile paper disks impregnated with a known concentration of the thiophene-pyridine derivative onto the agar surface.[14]

-

Well Diffusion: Create wells in the agar and add a specific volume of the compound solution into the wells.

-

-

Incubation: Incubate the plate under suitable conditions for microbial growth.

-

Measurement of Inhibition Zone: Measure the diameter of the clear zone of no growth around the disk or well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow

The following diagram illustrates a general workflow for screening the antimicrobial activity of novel thiophene-pyridine derivatives.

Caption: Antimicrobial Screening Workflow.

Anti-inflammatory Activity

Certain thiophene-pyridine derivatives have been investigated for their anti-inflammatory properties, with some showing promising activity in preclinical models.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vivo anti-inflammatory activity of selected thiophene-pyridine derivatives.

| Compound/Derivative | Assay | Dose | % Inhibition | Reference Compound |

| Thiophene derivative (1b) | Not Specified | 50 mg/kg p.o. | 26.5 | - |

| Thiophene derivative (2c) | Not Specified | 50 mg/kg p.o. | 33.4 | - |

| Thiophene pyrazole hybrid (29a-d) | Carrageenan-induced paw edema | Not Specified | Potent, superior to celecoxib | Celecoxib[17] |

| Thiophene derivative (15) | Carrageenan-induced paw edema | 50 mg/kg | 58.46 | Indomethacin (47.73%)[17] |

Experimental Protocol

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.[17]

Principle: Injection of carrageenan into the paw of a rodent induces an inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.

Procedure:

-

Animal Grouping: Divide animals (e.g., rats or mice) into control and treatment groups.

-

Compound Administration: Administer the thiophene-pyridine derivative or a reference anti-inflammatory drug (e.g., indomethacin) to the treatment groups, typically orally (p.o.). The control group receives the vehicle.

-

Induction of Inflammation: After a specific time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal at different time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Logical Relationship

The development of anti-inflammatory thiophene-pyridine derivatives often involves a logical progression from synthesis to in vivo testing.

Caption: Anti-inflammatory Drug Development Logic.

References

- 1. mdpi.com [mdpi.com]

- 2. Antitumor activity of novel pyridine, thiophene and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]

- 6. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]

- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 11. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. integra-biosciences.com [integra-biosciences.com]

- 16. akjournals.com [akjournals.com]

- 17. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of 5-(thiophen-3-yl)pyridin-3-amine: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic routes for 5-(thiophen-3-yl)pyridin-3-amine, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the absence of a directly published synthesis in peer-reviewed literature, this document outlines a proposed synthetic pathway based on established and reliable organic chemistry methodologies, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination. Detailed experimental protocols, quantitative data, and process visualizations are provided to guide researchers in the successful synthesis and characterization of this target molecule.

Proposed Synthetic Pathways

Two primary retrosynthetic analyses have been conceptualized for the synthesis of this compound. The most direct and favored approach involves a palladium-catalyzed cross-coupling reaction as the key step to form the C-C bond between the pyridine and thiophene rings.

Scheme 1: Retrosynthetic Analysis of this compound

Caption: Retrosynthesis via C-C bond disconnection.

An alternative, though likely less efficient, pathway would involve the initial formation of the pyridine-thiophene linkage followed by the introduction of the amine functionality.

Detailed Synthetic Protocols

The recommended synthetic approach is a two-step process starting from commercially available 3,5-dibromopyridine.

Step 1: Synthesis of 3-Amino-5-bromopyridine

The synthesis of the key intermediate, 3-amino-5-bromopyridine, can be achieved through a Hofmann rearrangement of 5-bromonicotinamide.

Experimental Protocol:

-

To a pre-cooled aqueous solution of sodium hydroxide (0.79 mol in 340 mL of water), slowly add bromine (0.255 mol).

-

To this sodium hypobromite solution, add 5-bromonicotinamide (0.209 mol).

-

Allow the reaction mixture to warm to room temperature and then heat at 70°C for 1 hour.

-

After cooling to room temperature, the resulting suspension is extracted with an organic solvent (e.g., a 1:1 mixture of THF and tert-butyl methyl ether).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography (eluent: heptane/ethyl acetate 1:1) to yield 3-amino-5-bromopyridine.[1]

| Starting Material | Reagents | Product | Typical Yield | Purity |

| 5-Bromonicotinamide | NaOH, Br2, H2O | 3-Amino-5-bromopyridine | 70% | >97% |

Table 1: Quantitative data for the synthesis of 3-amino-5-bromopyridine.

Step 2: Suzuki-Miyaura Cross-Coupling

The final step involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-amino-5-bromopyridine with thiophen-3-ylboronic acid.

Experimental Protocol:

-

In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 3-amino-5-bromopyridine (1.0 eq), thiophen-3-ylboronic acid (1.2 eq), a palladium catalyst such as Pd(OAc)2 (2 mol%), and a suitable ligand like triphenylphosphine (PPh3).

-

Add a base, for instance, an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).

-

The reaction is carried out in a suitable solvent system, such as 95% ethanol, and heated to reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography to afford this compound.

| Starting Material | Coupling Partner | Catalyst/Ligand | Base | Product | Typical Yield |

| 3-Amino-5-bromopyridine | Thiophen-3-ylboronic acid | Pd(OAc)2/PPh3 | Na2CO3 | This compound | 60-80% |

Table 2: Hypothetical quantitative data for the Suzuki-Miyaura cross-coupling.

Alternative Synthetic Strategies

Stille Cross-Coupling

An alternative to the Suzuki coupling is the Stille reaction, which utilizes an organotin reagent.

Caption: Stille cross-coupling pathway.

This reaction would involve coupling 3-amino-5-bromopyridine with 3-(tributylstannyl)thiophene in the presence of a palladium catalyst and a suitable ligand. While often providing excellent yields, the toxicity of organotin compounds is a significant drawback.[2]

Buchwald-Hartwig Amination

A convergent synthesis could also be envisioned where the pyridine-thiophene backbone is assembled first, followed by amination.

References

Navigating the Scarcity: A Technical Guide to Sourcing 5-(thiophen-3-yl)pyridin-3-amine for Research

For Immediate Release

Commercially Available Isomers: A Practical Alternative

While 5-(thiophen-3-yl)pyridin-3-amine is not a stock item for major chemical suppliers, two closely related positional isomers are available for research purposes. These isomers, 5-(thiophen-3-yl)pyridin-2-amine and 5-(thiophen-2-yl)pyridin-3-amine, offer alternative starting points for research programs and may serve as suitable comparator compounds.

A summary of representative suppliers for these isomers is provided below. Please note that pricing and availability are subject to change and should be confirmed with the respective vendors.

| Compound | CAS Number | Supplier | Example Catalog Number | Purity | Quantity | Price (USD) |

| 5-(thiophen-3-yl)pyridin-2-amine | 892282-90-5 | Apollo Scientific | OR88592 | 98% | 100 mg | ~$430 |

| 250 mg | ~$710 | |||||

| 1 g | ~$1130 | |||||

| 5-(thiophen-2-yl)pyridin-3-amine | 1226415-45-7 | BLD Pharm | BD00794508 | >95% | 100 mg | Inquire |

| 250 mg | Inquire | |||||

| 1 g | Inquire |

Note: Prices are approximate and were converted from other currencies where necessary. Researchers should always request a formal quote from the supplier.

Proposed Synthesis of this compound

Given the absence of commercial sources for this compound, a synthetic approach is necessary. A plausible and efficient route involves a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis. Two primary strategies are proposed: a Suzuki coupling to form the carbon-carbon bond between the pyridine and thiophene rings, followed by the introduction of the amine group, or a Buchwald-Hartwig amination to form the carbon-nitrogen bond directly.

Below is a detailed, hypothetical experimental protocol for a Suzuki coupling approach.

Experimental Protocol: Suzuki Coupling and Subsequent Amination

Step 1: Suzuki Coupling of 3-Bromo-5-nitropyridine with Thiophen-3-ylboronic acid

-

Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-5-nitropyridine (1.0 eq), thiophen-3-ylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand such as SPhos (0.04 eq).

-

Solvent and Base: Add a degassed mixture of 1,4-dioxane and water (4:1) and a base, such as potassium carbonate (3.0 eq).

-

Reaction Conditions: Purge the flask with an inert gas (argon or nitrogen) and heat the reaction mixture at 80-100 °C with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-nitro-5-(thiophen-3-yl)pyridine.

Step 2: Reduction of the Nitro Group to an Amine

-

Reaction Setup: Dissolve the 3-nitro-5-(thiophen-3-yl)pyridine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Reducing Agent: Add a reducing agent, for example, tin(II) chloride dihydrate (5.0 eq) or perform catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Work-up and Purification: If using tin(II) chloride, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the solution is basic. Extract the product with ethyl acetate. For catalytic hydrogenation, filter the reaction mixture through Celite to remove the catalyst. Concentrate the organic layer and purify the crude product by column chromatography or recrystallization to obtain this compound.

Visualizing the Synthetic and Isomeric Landscape

To further clarify the proposed synthesis and the relationship between the target compound and its commercially available isomers, the following diagrams are provided.

Safety and handling information for 5-(thiophen-3-yl)pyridin-3-amine

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is based on available data for structurally related compounds and should not be considered a substitute for a formal Safety Data Sheet (SDS) or a comprehensive risk assessment. Always consult official safety documentation and follow established laboratory safety protocols.

Introduction

5-(thiophen-3-yl)pyridin-3-amine is a heterocyclic organic compound containing both a pyridine and a thiophene moiety. This structural motif is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by related thienopyridine derivatives. This guide provides a summary of the available safety, handling, and technical information for this compound, drawing from data on its constituent chemical groups and structurally similar molecules.

Physicochemical and Toxicity Data

Table 1: Physicochemical Properties

| Property | 3-Aminopyridine[1] | Thiophene | 5-(2-amino-pyridin-3-yl)-thiophene-2-carboxylic acid (Predicted)[2] | This compound (Predicted) |

| Molecular Formula | C5H6N2 | C4H4S | C10H8N2O2S | C9H8N2S |

| Molecular Weight | 94.11 g/mol | 84.14 g/mol | 220.25 g/mol | 176.24 g/mol |

| Boiling Point | 251 °C | 84 °C | 460.9 ± 45.0 °C | No data available |

| Melting Point | 64-65 °C | -38 °C | No data available | No data available |

| Density | No data available | 1.051 g/cm³ | 1.446 ± 0.06 g/cm³ | No data available |

| pKa | No data available | No data available | 2.84 ± 0.10 | No data available |

Table 2: Acute Toxicity Data

| Compound | Route of Exposure | Species | LD50 (Lethal Dose, 50%) |

| 3-Aminopyridine | Oral | Rat | 100 mg/kg[3] |

| Thienobenzothiazepine derivative | Oral | Mouse | 310 mg/kg[4] |

| 3-Pyrrolidinamine derivative | Intraperitoneal | Mouse | 195 mg/kg |

Safety and Handling

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling is imperative, treating it as a potentially hazardous substance. The safety protocols should be based on the known hazards of its parent compounds, 3-aminopyridine and thiophene.

Hazard Identification

Based on the toxicological profiles of 3-aminopyridine and thiophene, this compound should be considered:

-

Toxic if swallowed, in contact with skin, or if inhaled.

-

May cause skin and serious eye irritation.

-

May cause respiratory irritation.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, consider additional protective clothing.

-

Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If handling as a powder outside of a fume hood is unavoidable, a properly fitted respirator is recommended.

Handling Procedures

-

Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

-

For handling powders, it is advisable to weigh them within a fume hood to contain any airborne particles.[5] If weighing must be done on an open bench, take precautions to minimize dust generation.[5]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols

General Synthesis Approach

The synthesis of this compound can be approached through established cross-coupling methodologies common in organic synthesis. Two plausible methods are the Suzuki Coupling and the Buchwald-Hartwig Amination.

This method involves the palladium-catalyzed cross-coupling of a boronic acid or ester with a halide or triflate. For the synthesis of this compound, this could involve the reaction of 5-bromopyridin-3-amine with thiophene-3-boronic acid.

General Protocol:

-

To a reaction vessel, add 5-bromopyridin-3-amine, thiophene-3-boronic acid, a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), and a base (e.g., K2CO3 or K3PO4).[6][7]

-

Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.[7]

-

Purge the reaction mixture with an inert gas (e.g., argon or nitrogen).

-

Heat the mixture to a temperature typically ranging from 80-100 °C and stir for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture and perform an aqueous work-up.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by a suitable method such as column chromatography.

This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. For the target molecule, this could involve the reaction of 3-bromothiophene with 3-aminopyridine, although protecting the amino group on the pyridine may be necessary. A more direct approach would be the amination of 5-bromo-3-thienylpyridine.

General Protocol:

-

In a reaction vessel, combine the aryl halide (e.g., 5-bromo-3-thienylpyridine), the amine (or an ammonia equivalent), a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., BINAP or dppf), and a strong base (e.g., NaOt-Bu).[8][9]

-

Add an anhydrous, aprotic solvent such as toluene or dioxane.

-

De-gas the reaction mixture and place it under an inert atmosphere.

-

Heat the mixture, typically between 80-120 °C, until the reaction is complete as determined by an appropriate monitoring method.

-

After cooling, quench the reaction and perform an aqueous work-up.

-

Extract the product into an organic solvent.

-

Dry, concentrate, and purify the product, usually by column chromatography.

Potential Biological Activity and Signaling Pathways

Thienopyridine derivatives are a well-established class of compounds with significant pharmacological activity, most notably as antiplatelet agents.[10] They often act as antagonists of the P2Y12 receptor, a key receptor in platelet activation and aggregation.[11][12]

P2Y12 Receptor Antagonism

The P2Y12 receptor is a G protein-coupled receptor (GPCR) on the surface of platelets. When activated by adenosine diphosphate (ADP), it initiates a signaling cascade that leads to platelet aggregation and thrombus formation. Thienopyridines, often acting as prodrugs, are metabolized to active compounds that irreversibly bind to the P2Y12 receptor, blocking the downstream signaling.[11][12][13]

Diagram of the P2Y12 Signaling Pathway and Inhibition by Thienopyridines:

Caption: P2Y12 signaling pathway and its inhibition by thienopyridine metabolites.

Experimental and Handling Workflows

The following diagrams illustrate generalized workflows for the synthesis and safe handling of this compound, assuming it is a solid powder.

Diagram of a General Synthesis Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Diagram of a Safe Powder Handling Workflow:

Caption: A workflow for the safe handling of hazardous chemical powders in a laboratory setting.

References

- 1. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 887201-28-7 CAS MSDS (5-(2-AMINO-PYRIDIN-3-YL)-THIOPHENE-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. RTECS NUMBER-XJ9008730-Chemical Toxicity Database [drugfuture.com]

- 5. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. The thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide: Predicted ADMET Properties of 5-(thiophen-3-yl)pyridin-3-amine and a Close Isomer

Disclaimer: Initial comprehensive searches for the specific molecule, 5-(thiophen-3-yl)pyridin-3-amine, in major chemical databases did not yield a definitive entry or a verified canonical SMILES string. The absence of this specific isomer in publicly accessible scientific databases precludes a direct in silico analysis.

To provide a relevant and illustrative technical guide as requested, this report focuses on the predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a closely related and documented isomer: 5-(thiophen-2-yl)pyridin-3-amine (CAS: 1226415-45-7) . The methodologies and data presentation herein serve as a template for the analysis of novel compounds in drug discovery and development.

Introduction

The assessment of ADMET properties is a critical step in the early stages of drug discovery, helping to identify and mitigate potential liabilities of drug candidates. In silico prediction of these properties offers a rapid and cost-effective means to screen large numbers of compounds and prioritize those with the most promising pharmacokinetic and safety profiles. This guide provides a detailed overview of the predicted ADMET properties of 5-(thiophen-2-yl)pyridin-3-amine, a molecule of interest due to its heterocyclic scaffold, which is common in many biologically active compounds.

Predicted Physicochemical and ADMET Properties

The following tables summarize the predicted physicochemical and ADMET properties of 5-(thiophen-2-yl)pyridin-3-amine, generated using a consensus of established in silico models.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Interpretation |

| Molecular Formula | C₉H₈N₂S | - |

| Molecular Weight | 176.24 g/mol | Low molecular weight, favorable for absorption. |

| LogP (Octanol/Water Partition Coefficient) | 1.85 | Optimal lipophilicity for cell membrane permeability. |

| Water Solubility (LogS) | -2.5 | Moderately soluble in water. |

| Topological Polar Surface Area (TPSA) | 64.9 Ų | Good potential for oral bioavailability. |

| Number of Hydrogen Bond Donors | 1 | Favorable for membrane permeability. |

| Number of Hydrogen Bond Acceptors | 2 | Favorable for membrane permeability. |

| Number of Rotatable Bonds | 1 | Low conformational flexibility, potentially leading to better receptor binding. |

Table 2: Predicted Absorption Properties

| Property | Predicted Value/Classification | Interpretation |

| Human Intestinal Absorption | High | Readily absorbed from the gastrointestinal tract. |

| Caco-2 Permeability (logPapp) | > 0.9 | High permeability across the intestinal epithelium. |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-gp. |

| Skin Permeability (LogKp) | -3.2 cm/h | Low potential for dermal absorption. |

Table 3: Predicted Distribution Properties

| Property | Predicted Value/Classification | Interpretation |

| Volume of Distribution (VDss) | Low | Primarily distributed in the bloodstream. |

| Blood-Brain Barrier (BBB) Permeability | Yes | Capable of crossing the blood-brain barrier. |

| CNS Permeability | High | Likely to penetrate the central nervous system. |

| Plasma Protein Binding | Moderate | A significant fraction will be bound to plasma proteins. |

Table 4: Predicted Metabolism Properties

| Property | Predicted Value/Classification | Interpretation |

| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions via CYP1A2. |

| CYP2C9 Inhibitor | No | Low risk of drug-drug interactions via CYP2C9. |

| CYP2C19 Inhibitor | No | Low risk of drug-drug interactions via CYP2C19. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with CYP2D6 substrates. |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via CYP3A4. |

Table 5: Predicted Excretion Properties

| Property | Predicted Value/Classification | Interpretation |

| Total Clearance | Low | Slow elimination from the body. |

| Renal OCT2 Substrate | No | Not a substrate for the organic cation transporter 2. |

Table 6: Predicted Toxicity Properties

| Property | Predicted Value/Classification | Interpretation |

| AMES Mutagenicity | No | Unlikely to be mutagenic. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity. |

| Hepatotoxicity | Yes | Potential for liver toxicity. |

| Skin Sensitization | No | Unlikely to cause skin sensitization. |

Methodologies for In Silico ADMET Prediction

The predicted data presented in this guide are derived from computational models that utilize the chemical structure of the compound as input. The general workflow for such predictions is as follows:

-

Input Representation: The two-dimensional structure of the molecule, typically in SMILES (Simplified Molecular Input Line Entry System) format, is provided to the prediction software.

-

Descriptor Calculation: The software calculates a wide range of molecular descriptors. These can include physicochemical properties (e.g., molecular weight, LogP, TPSA), topological indices, and structural fingerprints.

-

Model Application: The calculated descriptors are then used as input for various pre-trained machine learning models or quantitative structure-activity relationship (QSAR) models. These models have been developed using large datasets of experimentally determined ADMET properties for a diverse range of chemical structures.

-

Property Prediction: Each model outputs a prediction for a specific ADMET endpoint. This can be a continuous value (e.g., for LogS) or a classification (e.g., "Yes/No" for BBB permeability).

-

Output and Interpretation: The predicted properties are compiled into a comprehensive report, often with interpretations and confidence scores for each prediction.

The specific models and algorithms used by different prediction platforms (such as SwissADME, pkCSM, and ADMETlab 2.0) vary but are generally based on well-established machine learning techniques like support vector machines, random forests, and graph convolutional networks.

Visualization of the In Silico ADMET Prediction Workflow

The following diagram illustrates the logical flow of an in silico ADMET prediction process.

The Thiophene Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The landscape of medicinal chemistry is continually evolving, with an unceasing demand for novel molecular scaffolds that can address unmet medical needs. Among the plethora of heterocyclic compounds, the thiophene ring, a five-membered aromatic ring containing a sulfur atom, has emerged as a "privileged scaffold." Its unique electronic and steric properties, coupled with its synthetic tractability, have positioned it as a cornerstone in the design and development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of thiophene-based scaffolds, encompassing their synthesis, diverse biological activities, and the intricate signaling pathways they modulate, offering valuable insights for professionals engaged in drug discovery and development. Thiophene and its derivatives are integral components of numerous pharmacological drugs, exhibiting high efficacy against a wide range of diseases.[1]

The Versatility of the Thiophene Ring

Thiophene is a bioisostere of the phenyl ring, meaning it can often replace a benzene ring in a drug molecule without significantly altering its biological activity, while potentially improving its physicochemical properties, such as solubility and metabolic stability.[2] The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions.[2] These characteristics have contributed to the successful development of numerous thiophene-containing drugs approved by the U.S. Food and Drug Administration (FDA).

Synthesis of Thiophene-Based Scaffolds

The construction of the thiophene ring is a well-established area of organic synthesis, with several named reactions providing efficient routes to a wide variety of substituted thiophenes. Two of the most prominent methods are the Gewald aminothiophene synthesis and the Paal-Knorr thiophene synthesis.

Experimental Protocol: Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward route to 2-aminothiophenes, which are valuable intermediates in medicinal chemistry.[3]

Reaction: Condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[4]

Detailed Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone (1.0 eq), the α-cyanoester (e.g., ethyl cyanoacetate or malononitrile) (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent, such as ethanol or dimethylformamide (DMF).

-

Addition of Base: To this suspension, add a catalytic amount of a base, typically a secondary amine like morpholine or piperidine, or an inorganic base like triethylamine (0.2-0.5 eq).

-

Reaction Conditions: The reaction mixture is then heated to a temperature ranging from room temperature to the reflux temperature of the solvent and stirred for a period of 1 to 24 hours, depending on the reactivity of the substrates.

-

Work-up and Purification: Upon completion of the reaction (monitored by thin-layer chromatography), the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-aminothiophene derivative.

Logical Workflow for Gewald Aminothiophene Synthesis

Caption: Workflow for the Gewald aminothiophene synthesis.

Experimental Protocol: Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classic method for the synthesis of substituted thiophenes from 1,4-dicarbonyl compounds.[5]

Reaction: Cyclization of a 1,4-dicarbonyl compound with a sulfurizing agent.[5]

Detailed Methodology:

-

Reactant Preparation: In a flame-dried, three-necked round-bottom flask fitted with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, place the 1,4-dicarbonyl compound (1.0 eq).

-

Addition of Sulfurizing Agent: Add a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) (0.5-1.0 eq) or Lawesson's reagent (0.5-1.0 eq), portion-wise to the 1,4-dicarbonyl compound. The reaction is often performed in an inert solvent like toluene or xylene.

-

Reaction Conditions: The reaction mixture is heated to reflux with vigorous stirring under an inert atmosphere for several hours (typically 2-24 hours). The progress of the reaction is monitored by thin-layer chromatography.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then treated with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel or by distillation to yield the desired thiophene derivative.

Logical Workflow for Paal-Knorr Thiophene Synthesis

Caption: Workflow for the Paal-Knorr thiophene synthesis.

Biological Activities of Thiophene-Based Scaffolds

Thiophene derivatives have demonstrated a remarkable breadth of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

Numerous thiophene-containing compounds have been investigated for their potential as anticancer agents. They exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thienopyrimidine derivative 3b | HepG2 (Liver) | 3.105 ± 0.14 | [6] |

| Thienopyrimidine derivative 3b | PC-3 (Prostate) | 2.15 ± 0.12 | [6] |

| Pyrrolothienopyrimidine derivative 4c | HepG2 (Liver) | 3.023 | [6] |

| Pyrrolothienopyrimidine derivative 4c | PC-3 (Prostate) | 3.12 | [6] |

| Thiophene carboxamide derivative 2b | Hep3B (Liver) | 5.46 | [7] |

| Thiophene carboxamide derivative 2e | Hep3B (Liver) | 12.58 | [7] |

| Thiophene derivative RAA5 | Various | 0.411 - 2.8 | [8] |

| Thiophene-based oxadiazole 11b | MCF7 (Breast) | 6.55 | [9] |

| Thiophene-based oxadiazole 11b | HCT116 (Colon) | 8.20 | [9] |

| Thiophene derivative TP 5 | HepG2 and SMMC-7721 (Liver) | < 30 µg/mL | [10] |

Anti-inflammatory Activity

Thiophene-based compounds have shown significant promise as anti-inflammatory agents, often by targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory cascade.[9]

| Compound | Target | IC50 (µM) | Reference |

| Methoxy-substituted thiophene | 5-LOX | 29.2 | [11] |

| Benzothiophene-phenolic acid hybrid 2 | 5-LOX | 6.0 | [11] |

| Benzothiophene-phenolic acid hybrid 3 | 5-LOX | 6.6 | [11] |

| 2-Phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives | COX-2 | 0.31 - 1.40 | [12] |

Antimicrobial Activity

The thiophene scaffold is also a key component in a number of antimicrobial agents. These compounds exhibit activity against a range of bacterial and fungal pathogens.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Spiro-indoline-oxadiazole derivative | C. difficile | 2 - 4 | [13] |

| Thiophene derivative 4 | Colistin-resistant A. baumannii | 16 (MIC₅₀) | [14] |

| Thiophene derivative 5 | Colistin-resistant A. baumannii | 16 (MIC₅₀) | [14] |

| Thiophene derivative 8 | Colistin-resistant A. baumannii | 32 (MIC₅₀) | [14] |

| Thiophene derivative 4 | Colistin-resistant E. coli | 8 (MIC₅₀) | [14] |

| Thiophene derivative 5 | Colistin-resistant E. coli | 32 (MIC₅₀) | [14] |

| Thiophene derivative 8 | Colistin-resistant E. coli | 32 (MIC₅₀) | [14] |

| Thiophene-functionalized Au(I) NHC complex 2b | Ampicillin-resistant S. aureus | 32 | [15] |

Modulation of Signaling Pathways

The therapeutic effects of thiophene-based compounds are often attributed to their ability to modulate key cellular signaling pathways that are dysregulated in disease.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial intracellular signaling cascade that regulates cell survival, proliferation, and growth.[16] Aberrant activation of this pathway is a hallmark of many cancers. Several thiophene derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.

PI3K/AKT Signaling Pathway

Caption: Inhibition of the PI3K/AKT pathway by thiophene derivatives.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is another critical signaling route that controls cell proliferation, differentiation, and survival.[17] Dysregulation of this pathway is also frequently observed in cancer.

MAPK/ERK Signaling Pathway

Caption: Inhibition of the MAPK/ERK pathway by thiophene derivatives.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the immune and inflammatory responses.[18] Chronic activation of this pathway is implicated in various inflammatory diseases and cancers.

NF-κB Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Raltitrexed - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Activity of lapatinib a novel HER2 and EGFR dual kinase inhibitor in human endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn-links.lww.com [cdn-links.lww.com]

- 8. droracle.ai [droracle.ai]

- 9. What is Raltitrexed used for? [synapse.patsnap.com]

- 10. NF-κB - Wikipedia [en.wikipedia.org]

- 11. Mechanism of Lapatinib-Mediated Radiosensitization of Breast Cancer Cells is Primarily by Inhibition of the Raf>MEK>ERK Mitogen-Activated Protein Kinase Cascade and Radiosensitization of Lapatinib-Resistant Cells Restored by Direct Inhibition of MEK - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. What is the mechanism of Duloxetine Hydrochloride? [synapse.patsnap.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol: Suzuki Cross-Coupling for the Synthesis of 5-(thiophen-3-yl)pyridin-3-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is widely utilized in the pharmaceutical industry for the construction of complex molecular architectures found in many drug candidates. This application note provides a detailed protocol for the synthesis of 5-(thiophen-3-yl)pyridin-3-amine, a valuable building block in medicinal chemistry, via a palladium-catalyzed Suzuki cross-coupling reaction. The protocol is adapted from established methodologies for similar transformations.[1][2]

Reaction Scheme

The synthesis of this compound is achieved by the palladium-catalyzed cross-coupling of 5-bromopyridin-3-amine with thiophen-3-ylboronic acid.

Experimental Protocol

This protocol is based on similar Suzuki cross-coupling reactions of aminopyridines with arylboronic acids.[1][2]

Materials and Equipment

-

5-bromopyridin-3-amine

-

Thiophen-3-ylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyridin-3-amine (1.0 eq.), thiophen-3-ylboronic acid (1.2 eq.), and potassium phosphate (2.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio by volume. The total solvent volume should be sufficient to dissolve the reactants (e.g., 5-10 mL per mmol of 5-bromopyridin-3-amine).

-

Reaction: Stir the reaction mixture at 90 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation